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Compound of Interest

Compound Name: 2-Chloro-3,5-dimethylbenzoic acid

Cat. No.: B1487666

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-3,5-dimethylbenzoic Acid

Abstract

This guide provides a comprehensive technical analysis of the molecular structure of 2-Chloro-
3,5-dimethylbenzoic acid (CAS No. 90649-75-5). Designed for researchers, medicinal
chemists, and professionals in drug development, this document moves beyond a simple
recitation of data. It establishes a self-validating framework for structural elucidation by
integrating predictive analysis based on foundational spectroscopic principles with data from
analogous compounds. We will detail the anticipated outcomes from Nuclear Magnetic
Resonance (*H and 3C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),
providing the causal logic behind these predictions. This approach serves as a robust
methodology for confirming the identity and purity of this compound, offering field-proven
insights into the practical application of analytical techniques for substituted aromatic carboxylic
acids.

Introduction: A Versatile Chemical Building Block

2-Chloro-3,5-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure,
featuring a sterically hindered carboxyl group flanked by a chlorine atom and a methyl group,
along with an additional methyl group at the 5-position, makes it a valuable intermediate in
synthetic chemistry. The specific arrangement of electron-withdrawing (chloro) and electron-
donating (methyl) groups on the benzene ring modulates the reactivity of the carboxyl group
and the aromatic system. This tailored electronic and steric profile is of significant interest in the
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synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and
specialized agrochemicals, where precise molecular architecture is paramount for biological
activity. This guide provides the foundational analytical knowledge required to confidently
identify and utilize this compound in a research and development setting.

Compound Identification and Physicochemical
Properties

A precise understanding of a compound begins with its fundamental identifiers and physical
characteristics. The properties for 2-Chloro-3,5-dimethylbenzoic acid are summarized below.

Identifier Value Source

2-Chloro-3,5-dimethylbenzoic

IUPAC Name _ N/A
acid

CAS Number 90649-75-5 [1]

Molecular Formula CoHoCIO2 [1]

Molecular Weight 184.62 g/mol [1]

, CC1=CC(=C(C(=C1)C(=0)O)C

Canonical SMILES [1]
NC

Physical Form Solid N/A

A Plausible Synthetic Pathway: Oxidation of 2-
Chloromesitylene

From a synthetic standpoint, the most direct and industrially scalable route to 2-Chloro-3,5-
dimethylbenzoic acid is the selective oxidation of one methyl group of the readily available
precursor, 2-Chloro-1,3,5-trimethylbenzene (also known as 2-Chloromesitylene).[2] Strong
oxidizing agents like potassium permanganate (KMnQOa) or nitric acid can effectively convert an
activated benzylic methyl group into a carboxylic acid.[3]
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Synthesis Workflow
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Caption: Proposed synthesis of 2-Chloro-3,5-dimethylbenzoic acid.

Experimental Protocol: Synthesis via Oxidation
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Causality: This protocol uses potassium permanganate, a powerful oxidizing agent that is
effective for converting alkylbenzenes to carboxylic acids. The reaction is performed in an
agueous solution with heating to ensure sufficient reaction kinetics. A final acidification step is
necessary to protonate the carboxylate salt formed in the basic oxidation medium.

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-
Chloro-1,3,5-trimethylbenzene (1 equivalent) in water.

o Oxidant Addition: While stirring, add potassium permanganate (approx. 3-4 equivalents)
portion-wise to the suspension. The addition should be controlled to manage the exothermic
reaction.

o Reflux: Heat the mixture to reflux for several hours until the purple color of the permanganate
has disappeared and a brown precipitate of manganese dioxide (MnO2) has formed.

e Workup: Cool the reaction mixture to room temperature and filter to remove the MnO2
precipitate.

» Acidification: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly add
concentrated hydrochloric acid (HCI) until the solution is acidic (pH < 2), which will precipitate
the crude 2-Chloro-3,5-dimethylbenzoic acid.

e |solation & Purification: Collect the solid product by vacuum filtration, wash with cold water,
and dry. Further purification can be achieved by recrystallization from an appropriate solvent
system (e.g., ethanol/water).

Molecular Structure Elucidation: A Multi-Technique
Approach

The definitive confirmation of the molecular structure is achieved by correlating data from
multiple analytical techniques. Each method probes different aspects of the molecule's
constitution, and together they provide an unambiguous structural assignment.
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Analytical Workflow
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Caption: Integrated workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

The proton NMR spectrum provides information on the number of distinct proton environments,
their electronic surroundings, and their proximity to other protons. For 2-Chloro-3,5-
dimethylbenzoic acid, we predict the following signals:

o Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically & 11-13
ppm. This significant deshielding is characteristic of acidic protons.

o Aromatic Protons (Ar-H): The molecule has two aromatic protons. Due to the symmetrical
substitution pattern relative to the methyl groups at positions 3 and 5, these protons (at C4
and C6) are in very similar, though not identical, environments. They will appear as two
closely spaced singlets or narrow doublets (due to small 4J meta-coupling) in the aromatic
region, predicted around & 7.2-7.5 ppm.
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e Methyl Protons (-CHs): There are two distinct methyl groups.

o C3-Methyl: This methyl group is ortho to the chlorine atom. The deshielding effect of the
adjacent halogen will shift its signal slightly downfield. Expected as a singlet at
approximately o 2.4-2.5 ppm.

o C5-Methyl: This methyl group is further from the electron-withdrawing groups. Expected as
a singlet at approximately & 2.3-2.4 ppm.

 Integration: The relative integral areas of these peaks would be 1H : 2H : 3H : 3H.

The 3C NMR spectrum reveals the number of unique carbon environments. Due to the
molecule's asymmetry, all 9 carbon atoms are chemically distinct and should produce separate
signals.

o Carboxyl Carbon (-COOH): Expected in the typical carboxylic acid range of d 168-172 ppm.

e Aromatic Carbons (Ar-C): Six distinct signals are expected.

[¢]

C1 (ipso-COOH): Quaternary carbon, predicted around & 130-133 ppm.

o C2 (ipso-ClI): Quaternary carbon directly attached to chlorine, significantly deshielded,
predicted around & 134-137 ppm.[4]

o C3 (ipso-CHs): Quaternary carbon, predicted around 6 138-141 ppm.

o C4 (C-H): Protonated carbon, predicted around & 130-132 ppm.

o C5 (ipso-CHs): Quaternary carbon, predicted around 6 137-140 ppm.

o C6 (C-H): Protonated carbon, predicted around & 128-130 ppm.

o Methyl Carbons (-CHs): Two signals are expected in the aliphatic region, typically & 19-22
ppm.

o Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-Chloro-3,5-
dimethylbenzoic acid sample.
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» Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCIs or
DMSO-de) in a clean, dry NMR tube. Causality: Deuterated solvents are used as they are
“invisible" in *tH NMR spectra. DMSO-ds is often preferred for carboxylic acids to ensure the
acidic proton is observable and not rapidly exchanging.

o Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), which provides a reference signal at  0.00 ppm.

o Data Acquisition: Place the NMR tube in the spectrometer. Acquire the *H spectrum, followed
by the 13C spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz instrument
are typically sufficient.[4]

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00
ppm. Integrate the 'H signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
vibrations of its chemical bonds.

Caption: Predicted key bond vibrations for IR analysis.

The IR spectrum of 2-Chloro-3,5-dimethylbenzoic acid is expected to show several
characteristic absorption bands:

o O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm~1,
characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

e C-H Stretches: Absorptions just above and below 3000 cm~*. Aromatic C-H stretches appear
in the 3000-3100 cm~1* region, while aliphatic C-H stretches from the methyl groups appear
in the 2850-2980 cm~1 region.

e C=0 Stretch: A very strong, sharp absorption band around 1700-1725 cm~1. This is a highly
diagnostic peak for the carbonyl group of the carboxylic acid.
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C=C Stretches: Medium-intensity absorptions in the 1450-1600 cm~? region, corresponding
to the vibrations of the aromatic ring.

C-ClI Stretch: A moderate to strong absorption in the fingerprint region, typically around 700-
800 cm~1.,

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained. Causality: KBr is transparent to infrared radiation and
provides a solid matrix to hold the sample.

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to
form a thin, transparent or translucent disc.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
acquire the spectrum.

Background Subtraction: Run a background spectrum of the empty sample compartment to
subtract interferences from atmospheric CO2 and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and gives insight into its
structure through analysis of its fragmentation patterns.

e Molecular lon (M*): The molecular formula is CoHoClO2 with a molecular weight of 184.62
g/mol . The mass spectrum will show a molecular ion peak at m/z 184.

« Isotope Pattern: Chlorine has two common isotopes, 3°Cl (~75.8%) and 3/Cl (~24.2%).
Therefore, a characteristic M+2 peak will be observed at m/z 186 with an intensity that is
approximately one-third (24.2 / 75.8 = 32%) of the M* peak at m/z 184. This pattern is a
definitive indicator of the presence of a single chlorine atom.[5]

o Key Fragmentations:

o [M - OH]*: Loss of a hydroxyl radical (17 Da) from the molecular ion is a common
fragmentation for carboxylic acids, leading to a strong peak at m/z 167 (and a

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://m.youtube.com/watch?v=FCCFiyoDTaM
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

corresponding isotope peak at m/z 169). This fragment is a stable acylium ion.

o [M - COOH]*: Loss of the entire carboxyl group (45 Da) would result in a fragment at m/z
139 (and m/z 141).

o Further Fragmentation: The acylium ion (m/z 167) can further lose carbon monoxide (CO,
28 Da) to give a fragment at m/z 139.[6]

Conclusion

The molecular structure of 2-Chloro-3,5-dimethylbenzoic acid can be unequivocally
confirmed through a synergistic application of modern analytical techniques. The predicted *H
and 13C NMR spectra define the precise carbon-hydrogen framework and the unique chemical
environment of each atom. Infrared spectroscopy validates the presence of key functional
groups—the carboxylic acid, aromatic ring, and C-Cl bond—through their characteristic
vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and the
presence of a single chlorine atom via the distinct M*/M+2 isotopic pattern, while its
fragmentation provides corroborating structural evidence. This multi-faceted, self-validating
approach ensures the identity and integrity of the compound, providing a solid foundation for its
application in advanced chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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